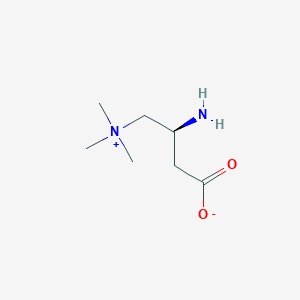

(S)-3-Amino-4-(trimethylammonio)butyrate

Description

BenchChem offers high-quality (S)-3-Amino-4-(trimethylammonio)butyrate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (S)-3-Amino-4-(trimethylammonio)butyrate including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C7H16N2O2 |

|---|---|

Molecular Weight |

160.21 g/mol |

IUPAC Name |

(3S)-3-amino-4-(trimethylazaniumyl)butanoate |

InChI |

InChI=1S/C7H16N2O2/c1-9(2,3)5-6(8)4-7(10)11/h6H,4-5,8H2,1-3H3/t6-/m0/s1 |

InChI Key |

DAWBGYHPBBDHMQ-LURJTMIESA-N |

Isomeric SMILES |

C[N+](C)(C)C[C@H](CC(=O)[O-])N |

Canonical SMILES |

C[N+](C)(C)CC(CC(=O)[O-])N |

Origin of Product |

United States |

Methodological & Application

Protocols for extraction of L-carnitine from biological tissues and fluids

Application Note: Optimized Strategies for the Extraction and Quantification of L-Carnitine from Biological Matrices

Executive Summary & Strategic Considerations

L-carnitine (

This guide details three validated protocols designed to overcome these physicochemical barriers.

The "Zwitterion Challenge" in Extraction:

-

Solubility: L-carnitine is highly water-soluble. Organic solvents like hexane or chloroform will not extract it.

-

Protein Binding: In tissues, carnitine is often trapped within the mitochondrial matrix or bound to proteins, necessitating rigorous lysis and deproteinization.

-

Detection: For LC-MS, the quaternary amine provides a strong positive ion (

), but for HPLC-UV, derivatization is mandatory.

Workflow Decision Matrix

Use the following logic to select the appropriate protocol for your study.

Figure 1: Decision tree for selecting the optimal extraction strategy based on matrix type and available instrumentation.

Protocol A: Perchloric Acid (PCA) Extraction for Solid Tissues

Best For: Skeletal muscle, liver, heart tissue. Mechanism: PCA effectively lyses cells, precipitates proteins, and stabilizes acylcarnitines. Critical Note: Perchlorates are incompatible with Mass Spectrometry sources (ion suppression). If using LC-MS downstream, you must neutralize or use Protocol B modified for tissue.

Reagents:

-

Extraction Solvent: 0.6 M Perchloric Acid (PCA), ice-cold.[1]

-

Neutralization Buffer: 1.2 M Potassium Carbonate (

) or 2 M KOH. -

Internal Standard (IS):

-L-Carnitine (10 µM in water).

Step-by-Step Procedure:

-

Homogenization:

-

Weigh ~50–100 mg of frozen tissue.

-

Add 10 µL of Internal Standard.

-

Add 500 µL of ice-cold 0.6 M PCA .

-

Homogenize immediately (bead beater or rotor-stator) for 30 seconds. Keep on ice.

-

Why: Acid stops enzymatic conversion of acylcarnitines to free carnitine.

-

-

Fractionation (Centrifugation 1):

-

Centrifuge at 12,000

g for 10 min at 4°C. -

Supernatant: Contains Free Carnitine (FC) and Short-Chain Acylcarnitines (SCAC).

-

Pellet: Contains Long-Chain Acylcarnitines (LCAC) and precipitated proteins.

-

-

Neutralization (Supernatant Processing):

-

Transfer 400 µL of supernatant to a new tube.

-

Add 200 µL of 1.2 M

. Vortex gently. -

Observation: A white precipitate (

) will form. -

Incubate on ice for 15 min.

-

Centrifuge at 12,000

g for 5 min. -

Collect the clear supernatant for analysis (FC + SCAC).

-

-

Alkaline Hydrolysis (Optional - for Total Carnitine):

-

To measure Total Carnitine, take an aliquot of the neutralized supernatant.

-

Add 1 M KOH and incubate at 65°C for 30 min (hydrolyzes esters).

-

Neutralize with HCl before analysis.[2]

-

Protocol B: Acetonitrile Precipitation for LC-MS/MS

Best For: Plasma, Serum, Urine. Mechanism: Organic solvent precipitation removes proteins while retaining polar metabolites. Compatible with HILIC chromatography.[3][4]

Reagents:

-

Precipitation Solvent: Acetonitrile:Methanol (3:1 v/v) with 0.1% Formic Acid.

-

Internal Standard:

-L-Carnitine in 50:50 Methanol:Water.

Step-by-Step Procedure:

-

Sample Preparation:

-

Thaw plasma on ice.[1]

-

Pipette 50 µL of plasma into a 1.5 mL centrifuge tube.

-

Add 10 µL of Internal Standard . Vortex for 10 sec.

-

-

Protein Precipitation:

-

Add 400 µL of Precipitation Solvent (1:8 sample:solvent ratio ensures complete protein removal).

-

Vortex vigorously for 30 seconds.

-

Incubate at -20°C for 20 minutes (enhances precipitation).

-

-

Clarification:

-

Centrifuge at 14,000

g for 10 min at 4°C.

-

-

Direct Injection:

-

Transfer supernatant to an autosampler vial.[3]

-

Do not evaporate to dryness if using HILIC, as carnitine is difficult to reconstitute from a dry film without losses. Dilute with ACN if necessary to match mobile phase.

-

Protocol C: Derivatization for HPLC-UV

Best For: Labs without Mass Spectrometry. Mechanism: L-carnitine reacts with p-bromophenacyl bromide to form a UV-absorbing ester.

Reaction Scheme:

Figure 2: Derivatization chemistry targeting the carboxyl group of L-carnitine.

Procedure:

-

Dry Down: Take the supernatant from Protocol A or B and evaporate to dryness under nitrogen.

-

Reagent Addition: Add 100 µL of p-bromophenacyl bromide (10 mg/mL in ACN) and 100 µL of 18-crown-6 ether (catalyst).

-

Incubation: Heat at 80°C for 30 minutes.

-

Analysis: Cool, filter, and inject into HPLC (C18 Column, UV detection at 260 nm).

Analytical Validation & Data

Chromatographic Conditions (LC-MS/MS)

-

Column: HILIC (e.g., Waters Atlantis HILIC Silica or Agilent ZORBAX HILIC), 2.1 x 100 mm, 3 µm.

-

Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.5).

-

Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

-

Gradient: 95% B to 50% B over 5 minutes. (Carnitine elutes early in C18, but is retained well in HILIC).

Performance Metrics

| Parameter | Protocol A (Tissue/PCA) | Protocol B (Plasma/ACN) |

| Recovery | 92% - 98% | 95% - 102% |

| Linearity ( | > 0.995 (1–1000 µM) | > 0.998 (0.1–200 µM) |

| LOD | 0.5 µM | 0.05 µM |

| Precision (CV) | < 6% | < 4% |

References

-

Longo, A., et al. (1996). "Assay of carnitine and acylcarnitines in biological fluids by HPLC with fluorometric detection." Journal of Chromatography B. Link

-

Vaz, F. M., & Wanders, R. J. (2002). "Carnitine biosynthesis in mammals." Biochemical Journal. (Review of metabolic context). Link

-

Minkler, P. E., et al. (2008). "Quantification of carnitine and acylcarnitines in biological matrices by HPLC electrospray ionization-mass spectrometry." Clinical Chemistry. Link

-

Sigma-Aldrich. "L-Carnitine Determination Kit Technical Bulletin." (Source for enzymatic/PCA neutralization stoichiometry). Link

-

Agilent Technologies. "Analysis of L-Carnitine in Plasma using LC/MS/MS." Application Note. Link

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Polar Carnitine Retention in RP-HPLC

Current Status: Online Operator: Senior Application Scientist Ticket ID: CARN-RP-OPT-001 Subject: Retention and Peak Shape Optimization for Carnitine and Acylcarnitines

Executive Summary: The Zwitterionic Challenge

Welcome to the technical support center. You are likely here because L-carnitine (

The Root Cause:

Carnitine is a zwitterion. It possesses a permanently positively charged quaternary ammonium group and a carboxylic acid group (

-

At neutral pH: It is a net-neutral zwitterion but highly polar, preventing hydrophobic interaction with C18 ligands.

-

At acidic pH: The carboxyl group is protonated, leaving the molecule with a net positive charge, causing it to be repelled by positively charged residual silanols or simply unretained by the hydrophobic phase.

To fix this in Reverse-Phase (RP) modes, we must either modify the mobile phase (Ion-Pairing), modify the molecule (Derivatization), or change the stationary phase (Mixed-Mode/PFP).

Module 1: The Ion-Pairing Chromatography (IPC) Approach

Best for: Rapid quantification without sample prep changes. UV or MS detection (depending on reagent).

Q: I cannot change my column or derivatize. How do I get retention on C18?

A: You must use an Ion-Pairing Agent.[1] This reagent contains a hydrophobic tail and a charged head group that pairs with the carnitine, forming a neutral, hydrophobic complex that retains on C18.

Decision Matrix: Choosing the Right Reagent

| Detection Method | Recommended Reagent | Concentration | Mechanism |

| LC-MS/MS | Heptafluorobutyric Acid (HFBA) | 5–10 mM | Volatile perfluorinated acid. Forms ion pair with quaternary amine. Fluorine atoms create a "Teflon-like" shield for retention. |

| UV / PDA | Sodium 1-Octanesulfonate | 5–20 mM | Non-volatile. Strong hydrophobic interaction. WARNING: Do not use with MS (source contamination). |

Protocol: HFBA Optimization for LC-MS

-

Mobile Phase A: Water + 0.1% (5mM) HFBA.

-

Mobile Phase B: Acetonitrile + 0.1% HFBA.

-

Column: C18 (End-capped), 3µm or sub-2µm.

-

Gradient: Start at 0% B (hold 1 min) to 30% B over 5-10 mins.

Senior Scientist Warning: IPC reagents are "sticky." Once you use HFBA or Octanesulfonate on a column, that column is permanently dedicated to that method. You will never fully wash the reagent off the stationary phase.

Module 2: The Derivatization Approach (Butyl Esterification)

Best for: Maximum Sensitivity in LC-MS/MS. The "Gold Standard" for metabolic profiling.

Q: My signal is too low, and retention is still unstable. How do I fix both?

A: You should convert the polar carboxylic acid into a hydrophobic butyl ester. This serves two purposes:

-

Increases Hydrophobicity: The butyl group allows strong retention on standard C18.

-

Enhances MS Response: It forces the molecule into a permanently positive state (cation), significantly boosting electrospray ionization (ESI+) efficiency.

Workflow Visualization

The following diagram outlines the critical steps and decision points for the butylation protocol.

Caption: Step-by-step Butyl Esterification workflow. Note the critical incubation time limit to prevent hydrolysis of long-chain acylcarnitines.

Module 3: Modern Stationary Phases (No IPC, No Derivatization)

Best for: High-throughput labs avoiding toxic reagents or time-consuming prep.

Q: I want to inject native samples (protein precipitated) but hate ion-pairing reagents. What column should I buy?

A: Standard C18 is not the correct tool here. You need a column that offers alternative selectivity mechanisms.

Pentafluorophenyl (PFP) Columns

-

Mechanism: The PFP ring provides

- -

Mobile Phase: Ammonium Acetate (10mM) / Methanol.

-

Benefit: Separates isobaric acylcarnitines (isomers) better than C18.

Mixed-Mode Columns (RP + Cation Exchange)

-

Mechanism: These columns have alkyl chains (C18) and embedded acidic groups (sulfonic or carboxylic).

-

Action: The acidic groups on the column ion-exchange with the carnitine's positive charge, while the C18 chain retains the acyl tail.

-

Commercial Examples: SIELC Primesep, Waters Atlantis Premier BEH C18 AX.

Module 4: Troubleshooting FAQ

Q: I see "Basic Tailing" (asymmetry > 1.5). Why? A: This is caused by the interaction of the quaternary amine with residual silanols on the silica surface.

-

Fix 1: Increase buffer concentration (to 20mM) to mask silanols.

-

Fix 2: Use a "Hybrid" particle column (e.g., BEH, XBridge) which operates at high pH. Carnitine is stable, and high pH suppresses silanol ionization.

Q: I am seeing carryover between injections. A: Carnitines are "sticky" on metallic surfaces due to their charge.

-

Fix: Use a needle wash of 90% Methanol / 10% Water with 0.1% Formic Acid . The acid is crucial to protonate surface sites and release the analyte.

Q: My long-chain acylcarnitines (C16, C18) are not eluting. A: If you are using the IPC method (Module 1), the ion-pairing reagent makes the long chains too hydrophobic.

-

Fix: You must ramp your gradient to 95-100% Organic (Acetonitrile/Isopropanol mix) and hold for at least 3 minutes at the end of the run.

References

-

Mechanism of Ion Pairing: Sigma-Aldrich. Analysis of Polar Compounds with Ion Pair Reagents. Link

-

Derivatization Protocol: Minkler, P. E., et al. "Quantification of carnitine and acylcarnitines in biological matrices by HPLC electrospray ionization-mass spectrometry." Clinical Chemistry (2008). Link

-

Mixed-Mode Chromatography: SIELC Technologies. HPLC Method For Analysis Of L-Carnitine and Arginine on Primesep 100 Column. Link

-

Troubleshooting Peak Tailing: Waters Corporation. What are common causes of peak tailing when running a reverse-phase LC column?Link

-

Acylcarnitine Profiling Review: Creative Proteomics. Carnitine and Acylcarnitine Analysis Service – Quantitative LC–MS/MS. Link

Sources

Preventing racemization of L-carnitine during chemical synthesis or processing

Topic: Preventing Racemization of L-Carnitine During Synthesis & Processing

Ticket ID: LC-RAC-PREV-001 Status: Open Assigned Specialist: Senior Application Scientist

Executive Summary

L-carnitine ((R)-3-hydroxy-4-(trimethylammonio)butanoate) is biologically active only in its L-enantiomer form. The D-enantiomer is not merely inactive; it is a competitive inhibitor of the carnitine transporter (OCTN2) and can induce carnitine deficiency.

Unlike

Module 1: The Mechanism of Failure (Root Cause)

To prevent racemization, you must understand the "Danger Zone." L-carnitine does not easily racemize by direct proton abstraction at the chiral center because the proton at C3 is not highly acidic. Instead, the loss of chirality occurs through dehydration .

The Crotonobetaine Pathway

Under thermal stress or extreme pH, L-carnitine eliminates water to form crotonobetaine . Because crotonobetaine contains a planar double bond, it is achiral. When this molecule re-hydrates (absorbs water), it does so non-stereospecifically, resulting in a racemic mixture (DL-carnitine).

Critical Thresholds:

-

Temperature: Sustained processing >100°C significantly accelerates dehydration.

-

pH: Strong acidic conditions (e.g., concentrated HCl/H₂SO₄) favor the elimination reaction.

-

State: The "Inner Salt" form is more susceptible to hygroscopic degradation than the Hydrochloride salt.

Visualizing the Risk Pathway

The following diagram illustrates the reversible dehydration pathway that destroys enantiomeric purity.

Figure 1: The dehydration-rehydration cycle. Once L-carnitine converts to crotonobetaine, chirality is lost irretrievably without chiral resolution.

Module 2: Synthesis Troubleshooting (Epichlorohydrin Route)

The most common chemical synthesis involves (R)-epichlorohydrin. Racemization here is often a failure of process control during the ring-opening or hydrolysis steps.

Critical Control Points (CCPs)

| Step | Risk Factor | Mechanism of Failure | Prevention Protocol |

| 1. Ring Opening | High Reaction Temp | Thermal racemization of the chlorohydrin intermediate. | Maintain reaction temperature < 50°C . Use catalytic amounts of Lewis acid carefully. |

| 2. Cyanide Displacement | Basic pH Excursion | Base-catalyzed elimination to crotonic acid derivatives. | Buffer the reaction. Avoid strong alkali spikes (pH > 11) during nitrile formation. |

| 3. Hydrolysis | Acid Concentration | Acid-catalyzed dehydration to crotonobetaine. | Use dilute mineral acids (e.g., 2N HCl) rather than concentrated acids. Limit reflux time to < 4 hours. |

Troubleshooting Guide: Synthesis

Q: I am detecting 2-3% D-carnitine in my crude batch. Is it the starting material?

-

Diagnostic: Check the Optical Purity (ee%) of your (R)-epichlorohydrin.

-

Rule of Thumb: The enantiomeric excess (ee) of the product cannot exceed the ee of the starting material. If your epichlorohydrin is 98% ee, your best theoretical L-carnitine yield is 98% ee (containing 1% D-isomer).

-

Action: If starting material is >99% ee, the issue is thermal stress during the nitrile hydrolysis step. Reduce reflux temperature or time.

Q: Can I re-process a racemic batch?

-

Answer: No. You cannot "wash out" the D-isomer by simple recrystallization because L- and D-carnitine enantiomers have identical solubilities in achiral solvents.

-

Solution: You must perform a Chemical Resolution using chiral acids (e.g., dibenzoyl-L-tartaric acid) or switch to an enzymatic resolution process, which is costly. Prevention is the only viable economic strategy.

Module 3: Processing & Handling (The "Hidden" Risks)

Even perfect synthesis can be ruined during drying or formulation.

The Hygroscopicity Trap

L-carnitine inner salt is extremely hygroscopic. When it absorbs moisture, it creates localized "solution pockets." If these pockets are heated (e.g., during tray drying), micro-reactors for racemization are created.

Protocol: Safe Drying Parameters

-

Vacuum is Mandatory: Never dry L-carnitine at atmospheric pressure if heat is applied.

-

Temperature Limit:

-

Inner Salt: Max 60°C under high vacuum.

-

Hydrochloride Salt: Max 80°C (more thermally stable).

-

-

Spray Drying: If spray drying, ensure residence time is < 5 seconds. The evaporative cooling effect usually protects the chirality, but inlet temperatures >180°C are risky.

Decision Tree: Processing Deviations

Figure 2: Root cause analysis flow for enantiomeric impurity investigations.

Module 4: Analytical Validation (Prove It)

You cannot rely on specific rotation (

Gold Standard: HPLC with Derivatization

To detect D-carnitine at levels <0.5%, you must derivatize the amine to create diastereomers.

Protocol: (+)-FLEC Derivatization

-

Reagent: (+)-1-(9-fluorenyl)ethyl chloroformate (FLEC).[1][2]

-

Reaction: React sample with FLEC in basic buffer (pH 8-9) for 20 mins at room temp.

-

Separation: Use a standard C18 HPLC column. The L-carnitine-FLEC and D-carnitine-FLEC complexes will elute at different times because they are now diastereomers with different physical properties.

-

Detection: Fluorescence (Excitation 260nm, Emission 310nm).[1][2]

Alternative: Chiral Ligand Exchange [3]

-

Column: Chiralpak or Crownpak (crown ether based).

-

Mechanism: Direct separation of the zwitterions.

-

Pros: No derivatization needed.

-

Cons: Lower sensitivity than fluorescence derivatization; mobile phases often require copper ions (Cu²⁺).

References

-

Vogt, C., & Georgi, A. (2025). Enantiomeric separation of D/L-carnitine using HPLC and CZE after derivatization. ResearchGate. Link

-

Naidu, M., et al. (2024).[4] Analytical Method Development and Validation of Content of D-Carnitine in Levocarnitine Using High-Performance Liquid Chromatography. Scientific Research Publishing. Link

-

United States Pharmacopeia (USP). (2011).[5] USP 35 Official Monographs: Levocarnitine. DrugFuture. Link

-

Creative Proteomics. (2024).[6] Carnitine Biosynthesis Chemical Structure, Functions and Regulation. Creative Proteomics. Link

-

Google Patents. (2010). EP2360141A1 - A preparation method of high-purity l-carnitine.[7][8] Google Patents. Link

Sources

- 1. A chiral HPLC method for the determination of low amounts of D-carnitine in L-carnitine after derivatization with (+)-FLEC - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. CN105424828A - Method for detecting content of enantiomer in levocarnitine - Google Patents [patents.google.com]

- 4. Analytical Method Development and Validation of Content of D-Carnitine in Levocarnitine Using High-Performance Liquid Chromatography [scirp.org]

- 5. drugfuture.com [drugfuture.com]

- 6. Carnitine Biosynthesis Chemical Structure, Functions and Regulation - Creative Proteomics Blog [creative-proteomics.com]

- 7. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 8. EP2360141A1 - A preparation method of high-purity l-carnitine - Google Patents [patents.google.com]

Optimizing storage conditions to prevent hygroscopic degradation of carnitine

Welcome to the Technical Support Center for the handling and storage of L-carnitine. As a researcher, scientist, or drug development professional, you understand that the integrity of your starting materials is paramount to the success of your experiments. L-carnitine, a vital compound in cellular metabolism, is notoriously hygroscopic, meaning it readily absorbs moisture from the atmosphere.[1][2] This seemingly simple property can lead to a cascade of issues, from physical clumping to chemical degradation, ultimately compromising the quality and performance of the compound.[3][4]

This guide provides in-depth technical information, troubleshooting advice, and frequently asked questions to help you navigate the challenges of working with hygroscopic L-carnitine. Our goal is to equip you with the knowledge to not only prevent degradation but also to understand the underlying science, ensuring the integrity of your research from vial to result.

Section 1: Understanding the Challenge: L-Carnitine's Hygroscopicity

L-carnitine's chemical structure, containing a quaternary ammonium group and a carboxyl group, makes it highly polar and prone to forming hydrogen bonds with water molecules.[1] This affinity for water is the root of its hygroscopic nature. When exposed to ambient air, L-carnitine powder will attract and absorb water vapor, leading to several potential issues:

-

Physical Changes: The initial sign of moisture absorption is often clumping or caking of the powder.[3] In more advanced stages, it can become sticky or even deliquesce (dissolve in the absorbed water).[5] These changes make accurate weighing and handling difficult.[6]

-

Chemical Degradation: The presence of water can facilitate chemical degradation, primarily through hydrolysis. While L-carnitine is relatively stable in acidic to neutral aqueous solutions, its stability can be compromised over time, especially at elevated temperatures.[7] The primary concern with hygroscopic uptake is the creation of a localized aqueous environment on the surface of the solid particles, which can accelerate degradation pathways.

-

Impact on Experimental Results: Inaccurate weighing due to moisture absorption leads to errors in concentration calculations for solutions.[6] Furthermore, if degradation has occurred, the potency of the L-carnitine is reduced, and the presence of impurities can interfere with experimental assays.

A key parameter to understand is the Critical Relative Humidity (CRH) , which is the relative humidity at which a material begins to rapidly absorb atmospheric moisture.[8][9] For L-carnitine tartrate, a common salt form, this has been noted to be around 60% RH.[5] While the exact CRH for pure L-carnitine may vary, this provides a crucial benchmark for establishing appropriate storage conditions.

Section 2: Optimal Storage and Handling Protocols

To mitigate the risks associated with L-carnitine's hygroscopicity, a multi-faceted approach to storage and handling is essential.

Recommended Storage Conditions

The primary goal of storage is to maintain a low-humidity environment. The following table summarizes the recommended storage conditions for L-carnitine.

| Parameter | Recommendation | Rationale |

| Temperature | Store at or below room temperature (2-25°C). Refer to the manufacturer's certificate of analysis for specific recommendations. | Lower temperatures generally slow down chemical degradation rates. |

| Relative Humidity (RH) | As low as reasonably achievable, ideally <40% RH . | To prevent moisture absorption and subsequent physical and chemical degradation. |

| Container | Tightly sealed, preferably with a high-integrity seal (e.g., induction-sealed). | To minimize exposure to ambient humidity. |

| Environment | A desiccator containing a suitable desiccant (e.g., silica gel, molecular sieves) is highly recommended.[6] For long-term storage or for highly sensitive applications, storage in a glove box under an inert atmosphere (e.g., nitrogen or argon) is best practice. | To create a controlled, low-humidity microenvironment. |

Best Practices for Handling and Weighing

Minimizing exposure to atmospheric moisture during handling is as critical as proper storage.

-

Acclimatization: Before opening, allow the sealed container of L-carnitine to equilibrate to the ambient temperature of the weighing area. This prevents condensation of atmospheric moisture onto the cold powder.

-

Work Environment: Whenever possible, handle and weigh L-carnitine in a low-humidity environment, such as a glove box or a room with controlled humidity.

-

Efficiency: Prepare all necessary tools (spatulas, weigh boats, etc.) in advance to minimize the time the container is open.

-

Weighing Technique: For precise measurements, consider using a "weighing by difference" technique. Weigh the sealed container before and after dispensing the powder. This can be more accurate than direct weighing on an open balance pan, which is susceptible to continuous moisture uptake.

Section 3: Troubleshooting Guide

This section addresses common issues encountered when working with L-carnitine, their probable causes, and actionable solutions.

// Nodes issue [label="{Observed Issue| Clumping or Caking | Inconsistent Weighing | Poor Solubility | Inconsistent Results}", shape=record, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124"];

cause_clumping [label="{Probable Cause|Moisture absorption due to improper storage or handling.}", shape=record, style="rounded,filled", fillcolor="#EA4335", fontcolor="#FFFFFF"]; cause_weighing [label="{Probable Cause|Active moisture absorption from the atmosphere during weighing.}", shape=record, style="rounded,filled", fillcolor="#EA4335", fontcolor="#FFFFFF"]; cause_solubility [label="{Probable Cause|Degradation or presence of insoluble impurities.}", shape=record, style="rounded,filled", fillcolor="#EA4335", fontcolor="#FFFFFF"]; cause_results [label="{Probable Cause|Degraded L-carnitine or inaccurate concentration due to moisture uptake.}", shape=record, style="rounded,filled", fillcolor="#EA4335", fontcolor="#FFFFFF"];

solution_clumping [label="{Solution|1. Dry the material under vacuum (if thermally stable).\l2. Use a fresh, properly stored lot.\l3. Review and improve storage conditions (desiccator, inert atmosphere).\l}", shape=record, style="rounded,filled", fillcolor="#34A853", fontcolor="#FFFFFF"]; solution_weighing [label="{Solution|1. Weigh in a low-humidity environment (glove box).\l2. Minimize container open time.\l3. Use the 'weighing by difference' technique.\l}", shape=record, style="rounded,filled", fillcolor="#34A853", fontcolor="#FFFFFF"]; solution_solubility [label="{Solution|1. Prepare solutions fresh.\l2. Use a fresh, unopened container of L-carnitine.\l3. Analyze for purity and degradation products (see Section 4).\l}", shape=record, style="rounded,filled", fillcolor="#34A853", fontcolor="#FFFFFF"]; solution_results [label="{Solution|1. Use a fresh, properly stored and handled lot of L-carnitine.\l2. Re-qualify the material's purity and water content.\l3. Prepare stock solutions fresh for each experiment.\l}", shape=record, style="rounded,filled", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges issue:clumping -> cause_clumping [label=" "]; cause_clumping -> solution_clumping [label=" "];

issue:weighing -> cause_weighing [label=" "]; cause_weighing -> solution_weighing [label=" "];

issue:solubility -> cause_solubility [label=" "]; cause_solubility -> solution_solubility [label=" "];

issue:results -> cause_results [label=" "]; cause_results -> solution_results [label=" "]; } caption: Troubleshooting workflow for hygroscopic L-carnitine.

Section 4: Assessing Carnitine Stability: Experimental Protocols

To ensure the quality of your L-carnitine, especially for long-term studies or when troubleshooting, it is advisable to perform stability-indicating analyses.

Quantifying Water Content: Karl Fischer Titration

Karl Fischer titration is the gold standard for determining the water content of a sample.[10]

Protocol: Volumetric Karl Fischer Titration of L-Carnitine

-

Apparatus: A calibrated volumetric Karl Fischer titrator.

-

Reagents: Anhydrous methanol, commercial Karl Fischer reagent.

-

Procedure: a. Add anhydrous methanol to the titration vessel and perform a pre-titration to neutralize any residual water in the solvent. b. Accurately weigh approximately 100-200 mg of L-carnitine. c. Quickly transfer the weighed sample into the titration vessel, minimizing exposure to atmospheric moisture. d. Immediately begin the titration, stirring the solution until the endpoint is reached. e. Calculate the water content based on the volume of titrant used and the titer of the Karl Fischer reagent.[7]

Assessing Purity and Degradation: Stability-Indicating HPLC Method

A stability-indicating High-Performance Liquid Chromatography (HPLC) method can separate the intact L-carnitine from its potential degradation products.[11][12]

Protocol: Reversed-Phase HPLC for L-Carnitine

-

Instrumentation: HPLC system with UV detection.

-

Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

-

Mobile Phase: 0.05 M phosphate buffer (pH 3.2) and Methanol (95:5 v/v).[12]

-

Flow Rate: 0.9 mL/min.[12]

-

Detection Wavelength: 225 nm.[12]

-

Sample Preparation:

-

Analysis: Inject the sample and a standard of known concentration. The appearance of new peaks or a decrease in the area of the main L-carnitine peak can indicate degradation.

// Nodes start [label="Start: Suspected Degradation or Routine QC", shape=ellipse, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; kf_titration [label="Perform Karl Fischer Titration\n(Protocol 4.1)", style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; hplc_analysis [label="Perform Stability-Indicating HPLC\n(Protocol 4.2)", style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; evaluate_kf [label="Evaluate Water Content", shape=diamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; evaluate_hplc [label="Evaluate Purity & Degradation Products", shape=diamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; pass_kf [label="Result: Water Content Acceptable", shape=box, style="rounded,filled", fillcolor="#34A853", fontcolor="#FFFFFF"]; fail_kf [label="Result: High Water Content", shape=box, style="rounded,filled", fillcolor="#EA4335", fontcolor="#FFFFFF"]; pass_hplc [label="Result: Purity Acceptable, No Degradants", shape=box, style="rounded,filled", fillcolor="#34A853", fontcolor="#FFFFFF"]; fail_hplc [label="Result: Low Purity or Degradants Detected", shape=box, style="rounded,filled", fillcolor="#EA4335", fontcolor="#FFFFFF"]; action_fail [label="Action: Discard Lot, Review Storage/Handling", shape=ellipse, style=filled, fillcolor="#5F6368", fontcolor="#FFFFFF"]; action_pass [label="Action: Proceed with Experiment", shape=ellipse, style=filled, fillcolor="#5F6368", fontcolor="#FFFFFF"];

// Edges start -> kf_titration; start -> hplc_analysis; kf_titration -> evaluate_kf; hplc_analysis -> evaluate_hplc; evaluate_kf -> pass_kf [label="Within Spec"]; evaluate_kf -> fail_kf [label="Out of Spec"]; evaluate_hplc -> pass_hplc [label="Within Spec"]; evaluate_hplc -> fail_hplc [label="Out of Spec"]; fail_kf -> action_fail; fail_hplc -> action_fail; pass_kf -> evaluate_hplc [style=invis]; pass_hplc -> evaluate_kf [style=invis]; {rank=same; pass_kf; pass_hplc} pass_kf -> action_pass [constraint=false]; pass_hplc -> action_pass [constraint=false]; } caption: Workflow for assessing the stability of L-carnitine.

Section 5: Frequently Asked Questions (FAQs)

Q1: My L-carnitine has formed hard clumps. Is it still usable?

A: Hard clumping is a strong indicator of significant moisture absorption. While the L-carnitine may not be fully degraded, its water content is high, making accurate weighing nearly impossible. It is highly recommended to use a fresh, unopened container to ensure the integrity of your experiments. If you must use the clumped material, it should first be requalified for water content and purity as described in Section 4.

Q2: Can I dry my L-carnitine in an oven if it has absorbed moisture?

A: While heating can remove water, it can also accelerate chemical degradation. L-carnitine is thermally stable up to 200°C, but prolonged heating at lower temperatures in the presence of water could still promote hydrolysis.[2] Drying under vacuum at a gentle temperature (e.g., 40-50°C) is a safer alternative. However, the most reliable approach is to prevent moisture uptake in the first place.

Q3: How does the salt form of L-carnitine (e.g., L-carnitine tartrate) affect its hygroscopicity?

A: Different salt forms can have different hygroscopic properties. For example, L-carnitine L-tartrate is also known to be hygroscopic.[13] Some non-hygroscopic salts have been developed, but the common forms used in research are often susceptible to moisture absorption.[14] Always refer to the supplier's technical data sheet for specific information on the salt form you are using.

Q4: What are the implications of using packaging that is not moisture-impermeable?

A: Using packaging with poor moisture barrier properties will negate even the best storage conditions. Plastic containers, for instance, have varying degrees of moisture vapor transmission rates (MVTR). For long-term storage of a highly hygroscopic compound like L-carnitine, it is crucial to use containers with a low MVTR, as specified in guidelines such as USP <671>.[15][16] Glass containers with high-quality, tightly fitting caps are generally a good choice.

Q5: Are there any visual cues for L-carnitine degradation other than clumping?

A: While physical changes like clumping are the most obvious signs of moisture absorption, chemical degradation may not always have clear visual indicators. A slight off-white or yellowish discoloration could indicate degradation. However, the absence of color change does not guarantee purity. The only definitive way to assess for degradation is through analytical techniques like HPLC.

References

- Benchchem. Navigating the Challenges of Hygroscopic Compounds in Research: A Technical Support Guide. Accessed February 2024.

- Al-Rimawi, F. (2014). Validation of a Stability-Indicating RP-HPLC Method for Determination of l-Carnitine in Tablets. Journal of Analytical Methods in Chemistry, 2014, 1-6.

- Reddy, B. P., & Kumar, K. V. (2021). Quantitative Determination of L-Carnitine Tablet Formulation by A Validated Stability-Indicating Reversed-Phase HPLC Method.

- United States Pharmacopeia. General Chapter <661> Containers—Plastics.

- ResearchGate. (2015). Typical chromatograms of l-carnitine after degradation under (a) photolytic condition; (b) oxidative condition: peak 4 = hydrogen peroxide; (c) basic hydrolysis; peak 3 = unknown impurity (d); acidic hydrolysis: peak 3 = unknown impurity, peak 2 = Impurity A; (e) heat condition; and (f) l-carnitine working standard solution (1355.80 µg/mL) Peak 1 = l-carnitine, and peak 5 = tartaric acid.

- Scilit. (2015).

- Sigma-Aldrich. Karl Fischer Titration Tips: Water Content Measurement. Accessed February 2024.

- Breisch, J., et al. (2024). Biochemical and structural elucidation of the L-carnitine degradation pathway of the human pathogen Acinetobacter baumannii. Frontiers in Microbiology.

- Packaging Digest. (2015).

- Benchchem. long-term stability and storage of Acetyl-L-Carnitine for research. Accessed February 2024.

- Alfa Chemistry. Mastering Karl Fischer Moisture Analysis: A Complete Guide. Accessed February 2024.

- Mitsubishi Chemical Corporation. KARL FISCHER REAGENTS | TECHNICAL MANUAL.

- Liu, H., et al. (2012). Stability of acetyl-1-carnitine in 5% dextrose using a high-performance liquid chromatography-mass spectrometry times 2 method. PubMed.

- Japanese Pharmacopoeia.

- Pharmaguideline. (2011).

- ResearchGate. (2025). The determination of L-carnitine in several food samples | Request PDF.

- Khalid, K. W., et al. (2023). One Factor at a Time and factorial experimental design for formulation of l-carnitine microcapsules to improve its manufacturability. PMC.

- ChemicalBook. L-carnitine | 541-15-1. Accessed February 2024.

- Google Patents. CN1177807C - Stable, non-hygroscopic salts of L carnitine and alkanoyl L carnitines, process for their preparation and solid oral compositions containing them.

- Longo, N., et al. (2016).

- SciSpace. (2010). Calculating critical relative humidity from solubility according to Pitzer ion interaction model.

- Badawi, A. A., et al. (2017). Solving manufacturing problems for L-carnitine-L-tartrate to improve the likelihood of successful product scale-up.

- NutraIngredients.com. (2018).

- AQUALAB by Addium.

- Lohmann Information. THE PHYSIOLOGICAL ROLE OF L-CARNITINE.

- NexusBioAg. Critical Relative Humidity Index – How micronutrients fit in.

- Redalyc. (2018). INFLUENCE OF USING HYDROCHLORIC ACID FOR MEASURING THE CONCENTRATION OF TOTAL CARNITINE IN HUMAN PLASMA BY TANDEM MASS SPECTROMETRY.

Sources

- 1. quora.com [quora.com]

- 2. L-carnitine | 541-15-1 [chemicalbook.com]

- 3. Analysis of L-carnitine Metabolites_Targeted Metabolomics | Baitai Paike Biotechnology [en.biotech-pack.com]

- 4. Dynamic vapor sorption - Wikipedia [en.wikipedia.org]

- 5. mt.com [mt.com]

- 6. database.ich.org [database.ich.org]

- 7. Stability of acetyl-1-carnitine in 5% dextrose using a high-performance liquid chromatography-mass spectrometry times 2 method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. scispace.com [scispace.com]

- 9. Critical Relative Humidity Index – How micronutrients fit in | NexusBioAg [nexusbioag.com]

- 10. Identification of l-carnitine and its impurities in food supplement formulations by online column-switching liquid chromatography coupled with linear ion trap mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. memmert.com [memmert.com]

- 12. pharma.gally.ch [pharma.gally.ch]

- 13. US6342034B1 - Process for the preparation of L-carnitine - Google Patents [patents.google.com]

- 14. US6372940B1 - Process for the preparation of non-hygroscopic salts of L(â)-carnitine - Google Patents [patents.google.com]

- 15. ftp.uspbpep.com [ftp.uspbpep.com]

- 16. packagingdigest.com [packagingdigest.com]

Stability of (S)-3-Amino-4-(trimethylammonio)butyrate in aqueous solution over time

Compound Identity: (S)-3-Amino-4-(trimethylammonio)butyrate Common Synonyms: L-Aminocarnitine, Emeriamine CAS Registry: 98063-21-9 (Generic) / 112341-43-0 (Specific Isomer) Chemical Class: Zwitterionic Betaine / Carnitine Analog

Executive Summary

(S)-3-Amino-4-(trimethylammonio)butyrate (Aminocarnitine) is a structural analog of L-Carnitine where the C3-hydroxyl group is replaced by a primary amine. While chemically robust due to its zwitterionic nature, it presents distinct stability challenges compared to Carnitine, specifically regarding oxidative deamination and pH-dependent elimination .

This guide synthesizes degradation kinetics, storage protocols, and troubleshooting workflows to ensure experimental integrity.

Part 1: Chemical Stability & Degradation Mechanisms

The stability of Aminocarnitine in aqueous solution is governed by the ionization state of its functional groups: the quaternary ammonium (permanently positive), the carboxylate (pKa ~3.8), and the primary amine (pKa ~9-10).

1. The Zwitterionic Shield (pH 4.0 – 7.5)

In this range, the molecule exists primarily as a zwitterion. The electrostatic attraction between the anionic carboxylate and the cationic ammonium stabilizes the carbon backbone, making it resistant to spontaneous hydrolysis. This is the optimal window for short-term handling.

2. The Degradation Pathways

Unlike Acetyl-L-carnitine, which suffers from ester hydrolysis, Aminocarnitine’s primary failure modes are:

-

Oxidative Deamination (Aerobic): The primary amine at C3 is susceptible to oxidation, converting the compound into 3-ketobutyrobetaine . This is accelerated by transition metal ions (Fe²⁺, Cu²⁺) often found in non-ultrapure buffers.

- -Elimination (Alkaline pH > 9.0): Under basic conditions, the proton on C2 becomes acidic. Base-catalyzed abstraction leads to the elimination of ammonia, yielding Crotonobetaine (trans-4-trimethylammonio-2-butenoate).

-

Microbial Consumption: As a nitrogen and carbon rich betaine, it is a prime substrate for bacterial growth if solutions are not sterile-filtered.

Visualizing the Stability Landscape

Figure 1: Critical degradation pathways. The primary amine renders the molecule susceptible to oxidation and elimination pathways distinct from hydroxy-carnitines.

Part 2: Troubleshooting Guide (FAQ)

Issue 1: "My solution turned slightly yellow after 48 hours at Room Temperature."

-

Diagnosis: Oxidative degradation of the primary amine.

-

Root Cause: Exposure to light and dissolved oxygen in the buffer, likely catalyzed by trace metal impurities.

-

Corrective Action:

-

Discard the solution; oxidation products may inhibit CPT enzymes unpredictably.

-

Prevention: Prepare stock solutions in degassed water or buffers containing 0.1 mM EDTA to chelate trace metals. Store in amber vials.

-

Issue 2: "The HPLC retention time shifted, or I see a split peak."

-

Diagnosis: pH-induced speciation or racemization.

-

Root Cause: If the mobile phase pH is near the pKa of the amine (~9.0) or carboxyl (~4.0), slight fluctuations will cause peak splitting.

-

Corrective Action:

-

Buffer the mobile phase aggressively. Use 10-20 mM Ammonium Acetate (pH 4.5) .

-

Verification: Aminocarnitine is an enantiomer. If using a chiral column, a split peak indicates racemization (rare under mild conditions) or contamination with the (R)-isomer.

-

Issue 3: "I observe a loss of biological potency in CPT inhibition assays."

-

Diagnosis: Adsorption or Microbial degradation.

-

Root Cause:

-

Adsorption: Quaternary ammoniums can bind to glass surfaces or certain plastic filters.

-

Microbial:[1] Bacteria can metabolize aminocarnitine within hours at 37°C.

-

-

Corrective Action:

-

Use low-binding polypropylene tubes.

-

Sterile filter (0.22 µm PVDF) immediately after dissolution.

-

Do not autoclave; heat will accelerate the Hoffman-like elimination.

-

Part 3: Validated Storage & Handling Protocols

Standard Storage Matrix

| State | Condition | Stability Window | Notes |

| Solid Powder | -20°C, Desiccated | > 2 Years | Highly hygroscopic.[2] Warm to RT before opening.[3] |

| Stock Solution | -20°C or -80°C | 3-6 Months | Solvent: Water or PBS. Avoid repeated freeze-thaw (>3 cycles). |

| Working Solution | 4°C (Dark) | < 1 Week | pH must be 5.0–7.0. Add 0.05% Sodium Azide if compatible with assay. |

| Cell Media | 37°C | < 24 Hours | Metabolic turnover by cells/bacteria is rapid. |

Protocol: Analytical Validation via HPLC (OPA-Derivatization)

Unlike Carnitine, Aminocarnitine possesses a primary amine, allowing highly sensitive fluorescence detection using O-Phthalaldehyde (OPA).

Reagents:

-

Derivatization Reagent: 10 mg OPA + 10 mg N-acetyl-cysteine in 2 mL Borate Buffer (pH 9.5).

-

Mobile Phase: A: 20 mM Na-Acetate (pH 5.5); B: Acetonitrile.

Workflow:

-

Mix: 50 µL Sample + 50 µL OPA Reagent.

-

Incubate: 2 minutes at Room Temp (Reaction is fast).

-

Inject: Immediately (OPA adducts are unstable over long periods).

-

Detect: Fluorescence (Ex: 340 nm / Em: 450 nm).

-

Pass Criteria: Single sharp peak. Presence of secondary peaks indicates degradation to non-amine species (which won't fluoresce) or impurities.

Part 4: References

-

MedKoo Biosciences. Aminocarnitine Product Data and Stability Profile. (Accessed 2026).[4]

-

Journal of Medicinal Chemistry. Discovery of a Long-Chain Carbamoyl Aminocarnitine Derivative, a Reversible Carnitine Palmitoyltransferase Inhibitor. (2002).[5]

-

National Institutes of Health (NIH). Stability of Acetyl-L-carnitine in Aqueous Solution (Comparative Analog Data).

-

Cayman Chemical. L-Carnitine Product Information and Aqueous Solubility Guide.

Sources

Validation & Comparative

A Comparative Guide to Carnitine Quantification: Enzymatic Assays vs. LC-MS/MS Methods

In the landscape of metabolic research and clinical diagnostics, the accurate quantification of carnitine and its acyl derivatives is paramount. These molecules are indispensable for cellular energy metabolism, primarily by facilitating the transport of long-chain fatty acids into the mitochondria for β-oxidation.[1][2][3] Aberrations in carnitine homeostasis are linked to a spectrum of inherited metabolic disorders, making its precise measurement critical for diagnosis and therapeutic monitoring.[1][2][4] This guide provides an in-depth comparative analysis of the two predominant analytical techniques employed for carnitine quantification: traditional enzymatic assays and the more contemporary Liquid Chromatography-Mass Spectrometry (LC-MS) methods.

This document is intended for researchers, scientists, and drug development professionals, offering a detailed examination of the principles, methodologies, and relative performance of each technique. By understanding the nuances of these approaches, laboratories can make informed decisions to select the most appropriate method for their specific analytical needs.

Principles of Carnitine Quantification

The Enzymatic Approach: A Classic Method

Enzymatic assays for carnitine quantification are typically based on the activity of carnitine acetyltransferase (CAT). In this reaction, carnitine reacts with acetyl-CoA to form acetylcarnitine and free coenzyme A (CoA-SH).[5] The amount of CoA-SH liberated is then measured, which is directly proportional to the initial carnitine concentration. A common detection method involves the use of 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), which reacts with the sulfhydryl group of CoA-SH to produce a colored thiophenolate ion that can be quantified spectrophotometrically at 412 nm.[5][6]

To measure total carnitine (the sum of free carnitine and acylcarnitines), a preliminary alkaline hydrolysis step is required to release carnitine from its esterified forms.[5][6] The concentration of acylcarnitines can then be calculated by subtracting the free carnitine concentration from the total carnitine concentration.

The LC-MS/MS Approach: High Specificity and Multiplexing

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) has become the gold standard for carnitine analysis, particularly in clinical settings and for comprehensive metabolic profiling.[7] This technique combines the separation power of liquid chromatography with the high selectivity and sensitivity of tandem mass spectrometry.

The fundamental workflow involves the extraction of carnitine and its acyl derivatives from a biological sample, followed by chromatographic separation, typically using reversed-phase or hydrophilic interaction liquid chromatography (HILIC).[7][8] The separated analytes are then introduced into the mass spectrometer. Electrospray ionization (ESI) is commonly used to generate charged molecules that are then fragmented.[9] Quantification is achieved using multiple reaction monitoring (MRM), where specific precursor-to-product ion transitions for each analyte are monitored.[1][2][10] The use of stable isotope-labeled internal standards (e.g., deuterated carnitine) is crucial for accurate quantification, as it corrects for matrix effects and variations in instrument response.[1][2][11]

A significant advantage of LC-MS/MS is its ability to simultaneously quantify free carnitine and a wide array of acylcarnitines in a single analytical run, providing a detailed metabolic profile.[4][9][10] This is particularly valuable for the diagnosis of inborn errors of metabolism, where characteristic patterns of acylcarnitine accumulation are observed.[4][11]

Head-to-Head Comparison: Enzymatic vs. LC-MS/MS

| Feature | Enzymatic Assay | LC-MS/MS |

| Principle | Indirect measurement based on enzymatic reaction and colorimetric/fluorometric detection.[5][12][13] | Direct measurement based on physical separation and mass-to-charge ratio detection.[8][14] |

| Specificity | Can be susceptible to interference from other reducing substances in the sample. Measures total free carnitine. | Highly specific due to chromatographic separation and unique mass transitions for each analyte. Can distinguish between different acylcarnitine species.[14][15] |

| Sensitivity | Generally less sensitive than LC-MS/MS. Detection limits are typically in the low micromolar range.[6] | Highly sensitive, with limits of quantification often in the nanomolar to sub-nanomolar range.[16] |

| Multiplexing | Limited. Can measure free and total carnitine, but not individual acylcarnitines. | High multiplexing capability. Can simultaneously quantify free carnitine and a broad spectrum of acylcarnitines (short, medium, and long-chain).[10][15] |

| Throughput | Can be adapted for high-throughput screening in 96-well plate format.[17] | High throughput is achievable with rapid chromatographic methods and automated sample preparation. |

| Sample Volume | Typically requires a larger sample volume compared to LC-MS/MS. | Requires very small sample volumes, often just a few microliters of plasma or a dried blood spot.[17][18] |

| Instrumentation Cost | Relatively low (spectrophotometer or fluorometer). | High (requires a dedicated LC-MS/MS system). |

| Operational Complexity | Relatively simple to perform. | Requires specialized expertise for method development, instrument operation, and data analysis.[8] |

| Information Provided | Provides concentrations of free and total carnitine. | Provides a comprehensive acylcarnitine profile, offering deeper insights into metabolic pathways.[9][11] |

Experimental Protocols

Detailed Step-by-Step Methodology for an Enzymatic Carnitine Assay

This protocol is a generalized example and may require optimization based on the specific kit and sample type.

-

Sample Preparation:

-

For serum or plasma samples, deproteinization is often necessary to prevent interference. This can be achieved by adding a precipitating agent like perchloric acid, followed by centrifugation.[5]

-

For total carnitine measurement, an aliquot of the sample is subjected to alkaline hydrolysis (e.g., with potassium hydroxide) at an elevated temperature to release free carnitine from its acyl esters. The sample is then neutralized.[5][6]

-

-

Standard Curve Preparation:

-

Prepare a series of L-carnitine standards of known concentrations in the assay buffer. A blank containing only the assay buffer should also be included.

-

-

Enzymatic Reaction:

-

In a 96-well plate, add the prepared samples and standards to their respective wells.

-

Prepare a reaction mixture containing carnitine acetyltransferase, acetyl-CoA, and DTNB in the appropriate assay buffer.

-

Initiate the reaction by adding the reaction mixture to all wells.

-

-

Incubation and Measurement:

-

Incubate the plate at a controlled temperature (e.g., 37°C) for a specific period to allow the reaction to proceed.

-

Measure the absorbance at 412 nm using a microplate reader.

-

-

Data Analysis:

-

Subtract the absorbance of the blank from all standard and sample readings.

-

Plot the absorbance of the standards against their known concentrations to generate a standard curve.

-

Determine the carnitine concentration in the samples by interpolating their absorbance values on the standard curve.

-

Detailed Step-by-Step Methodology for LC-MS/MS Carnitine Quantification

This protocol outlines a typical workflow for the analysis of carnitine and acylcarnitines in plasma.

-

Sample Preparation:

-

To a small volume of plasma (e.g., 10 µL), add an internal standard solution containing stable isotope-labeled carnitine and acylcarnitines.

-

Precipitate proteins by adding a solvent like acetonitrile or methanol.[1][2]

-

Vortex the mixture and then centrifuge to pellet the precipitated proteins.

-

Transfer the supernatant to a new tube or a 96-well plate.

-

The extract can be dried down and reconstituted in a suitable solvent for LC-MS/MS analysis. For some methods, derivatization to butyl esters may be performed to improve chromatographic retention and ionization efficiency, though methods without derivatization are also common.[4][7]

-

-

LC-MS/MS Analysis:

-

Inject the prepared sample into the LC-MS/MS system.

-

Liquid Chromatography: Separate the analytes using a suitable column (e.g., C18 or HILIC) and a gradient elution with mobile phases typically consisting of water and an organic solvent (e.g., acetonitrile) with additives like formic acid or ammonium acetate to improve peak shape and ionization.

-

Mass Spectrometry: Analyze the eluent using a tandem mass spectrometer operating in positive electrospray ionization (ESI+) mode.

-

Set up the instrument to perform Multiple Reaction Monitoring (MRM) for each analyte and its corresponding internal standard. This involves defining the specific precursor ion (the mass of the intact molecule) and a product ion (a characteristic fragment).

-

-

Data Analysis:

-

Integrate the peak areas for each analyte and its internal standard.

-

Calculate the peak area ratio of the analyte to its internal standard.

-

Generate a calibration curve by plotting the peak area ratios of the calibrators against their known concentrations.

-

Quantify the concentration of each analyte in the samples by using the calibration curve.

-

Visualization of Workflows

Caption: Workflow for Enzymatic Carnitine Quantification.

Sources

- 1. Quantification of Free and Total Carnitine in Serum Using Liquid Chromatography Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Quantification of Free and Total Carnitine in Serum Using Liquid Chromatography Tandem Mass Spectrometry | Springer Nature Experiments [experiments.springernature.com]

- 3. gclabs.co.kr [gclabs.co.kr]

- 4. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]

- 5. (PDF) Determination of free and total carnitine in plasma by an enzymatic reaction and spectrophotometric quantitation spectrophotometric determination of carnitine [academia.edu]

- 6. Determination of free and total carnitine in plasma by an enzymatic reaction and spectrophotometric quantitation spectrophotometric determination of carnitine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. bevital.no [bevital.no]

- 8. Carnitine analysis in food and biological samples: Chromatography and mass spectrometry insights - Arabian Journal of Chemistry [arabjchem.org]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Carnitine and Acylcarnitine Analysis Service | LC–MS/MS Quantification - Creative Proteomics [creative-proteomics.com]

- 11. Scholars@Duke publication: Acylcarnitines: analysis in plasma and whole blood using tandem mass spectrometry. [scholars.duke.edu]

- 12. sigmaaldrich.com [sigmaaldrich.com]

- 13. qcc.edu [qcc.edu]

- 14. nebiolab.com [nebiolab.com]

- 15. An LC-MS/MS method to quantify acylcarnitine species including isomeric and odd-numbered forms in plasma and tissues - PMC [pmc.ncbi.nlm.nih.gov]

- 16. LC–MS/MS-based simultaneous quantification of acylcarnitines, eicosapentaenoic acid, and docosahexaenoic acid: exploring potential biomarkers in human plasma - PMC [pmc.ncbi.nlm.nih.gov]

- 17. bioassaysys.com [bioassaysys.com]

- 18. zivak.com [zivak.com]

The Carnitine Crisis: A Cross-Validation Guide for Reproducible Metabolic Profiling

Introduction: The Reproducibility Gap in Fatty Acid Metabolism

L-Carnitine is not merely a supplement; it is the rate-limiting gatekeeper of mitochondrial

In metabolic disease research—ranging from diabetes to drug-induced mitochondrial toxicity—accurate quantification of Free Carnitine versus Acyl-carnitines is non-negotiable. However, commercial assay kits vary wildly in specificity. A colorimetric kit based on Ellman’s reagent (DTNB) may report a 200% higher concentration than Mass Spectrometry (LC-MS/MS) due to non-specific thiol interference.

This guide provides a rigorous framework to cross-validate your carnitine data, ensuring that your "metabolic shift" is a biological reality, not a chemical artifact.

The Biological Context: The Carnitine Shuttle[1]

To understand the assay requirements, we must visualize the target pathway. The assay must distinguish between the transporter (Free Carnitine) and the cargo (Acyl-carnitine).

Figure 1: The Carnitine Shuttle. Assays must differentiate between Free Carnitine (Green) and Acyl-Carnitine (Yellow) to assess CPT1/CPT2 flux.

Methodological Landscape: Selecting the Right Tool

Not all kits are created equal. The choice between Colorimetric, Fluorometric, and LC-MS/MS depends on your sample matrix and required sensitivity.

| Feature | Method A: Colorimetric (DTNB) | Method B: Fluorometric (Coupled) | Method C: LC-MS/MS (Gold Standard) |

| Detection Principle | Reaction with free thiols (CoA-SH) via Ellman's Reagent. | Enzymatic coupling to a fluorophore (e.g., Resorufin/PicoProbe). | Mass-to-charge ratio (m/z) separation. |

| Sensitivity (LOD) | Low (~10 µM). | High (~0.1 - 1 µM). | Very High (< 0.05 µM). |

| Sample Volume | High (50-100 µL). | Low (5-20 µL). | Low (10-20 µL). |

| Interference Risk | Critical: Reacts with all endogenous thiols (Glutathione, Cysteine). | Low: Specific enzymatic cascade. | Minimal: Matrix effects (ion suppression) possible. |

| Throughput | High (96-well). | High (96/384-well). | Low/Medium (Requires run time). |

| Best For | Urine/Plasma (High conc. samples). | Tissue lysates, cell culture, low-volume samples. | Definitive validation, isomer separation. |

The "Thiol Trap" in Colorimetric Assays

Expert Insight: Many researchers fail to account for background thiols in tissue samples. The Colorimetric assay measures CoA-SH released when CAT (Carnitine Acetyltransferase) converts Carnitine to Acetyl-carnitine.

-

The Error: Tissue lysates contain high levels of Glutathione and Cysteine. DTNB reacts with these indiscriminately, creating a massive background signal.

-

The Fix: You must run a "Sample Blank" (Sample + DTNB without the CAT enzyme) and subtract this value. If the blank OD is >50% of the total signal, the assay is invalid; switch to Fluorometric.

Core Protocol: Self-Validating Experimental Design

To ensure reproducibility, do not rely on a single kit's instruction manual. Use this cross-validation workflow.

Phase 1: Sample Preparation (Deproteinization)

Why? Proteins interfere with enzymatic turnover and can cause turbidity in optical assays. Perchloric Acid (PCA) is preferred over organic solvents for stabilizing small metabolites.

-

Homogenization: Homogenize 10 mg tissue in 100 µL ice-cold Assay Buffer.

-

Precipitation: Add 1M Perchloric Acid (PCA) to a final concentration of 0.5M. Vortex and incubate on ice for 5 mins.

-

Centrifugation: Spin at 13,000 x g for 2 mins at 4°C. Transfer supernatant to a new tube.

-

Neutralization (Critical): Add ice-cold 2M KOH slowly.

-

Checkpoint: Use a micro-pH probe or phenol red indicator. The target pH is 6.5–8.0 .

-

Risk:[1] If pH > 8.5, Acyl-carnitines will hydrolyze, artificially inflating your "Free Carnitine" value.

-

Phase 2: Differentiation (Free vs. Total)

Carnitine exists in two states.[2] Most kits measure "Free". To get "Total", you must convert Acyl-carnitine to Free Carnitine.

-

Free Carnitine: Measure neutralized supernatant directly.

-

Total Carnitine:

-

Calculation: Acyl-Carnitine = Total Carnitine - Free Carnitine.

Phase 3: The Spike-and-Recovery Validation

This is the "Truth Test" for your matrix.

-

Split Sample: Divide a pooled tissue lysate into two aliquots.

-

Spike: Add a known concentration of L-Carnitine Standard (e.g., 50 µM) to Aliquot B. Add an equivalent volume of buffer to Aliquot A.

-

Assay: Run both aliquots.

-

Calculate Recovery:

-

Acceptance Criteria: 85% – 115%. If <80%, your matrix contains inhibitors (dilute sample). If >120%, you have interference (likely thiols).

-

Visualization: Cross-Validation Workflow

Use this decision matrix to determine the validity of your data.

Figure 2: Experimental workflow for validating carnitine quantification. Note the parallel processing for Free, Total, and Spiked samples.

Troubleshooting & Interference Guide

| Symptom | Probable Cause | Corrective Action |

| High Background (Colorimetric) | Endogenous thiols (GSH, Cysteine) reacting with DTNB. | Switch to Fluorometric kit or perform background subtraction (Sample + Reagent, No Enzyme). |

| "Total" Carnitine < "Free" | Impossible biologically. Likely hydrolysis failure or pH error. | Check pH of hydrolysis step. Ensure full neutralization before assay. |

| Low Spike Recovery (<80%) | Enzyme inhibition by salts or residual acid from deproteinization. | Dilute sample 1:2 or 1:5. Ensure PCA is fully precipitated as KClO₄. |

| Drifting Signal | Reaction not at endpoint. | Incubate longer (30-60 mins) or use kinetic mode to calculate rate instead of endpoint. |

References

-

Rebouche, C. J., & Engel, A. G. (1983). Carnitine metabolism and deficiency syndromes. Mayo Clinic Proceedings. Link

-

Millington, D. S., et al. (1989). Tandem mass spectrometry: a new method for acylcarnitine profiling with potential for neonatal screening for inborn errors of metabolism. Journal of Inherited Metabolic Disease. Link

-

Longerich, L., et al. (1993). Separation and quantitation of free carnitine and acylcarnitines by high-performance liquid chromatography. Clinical Chemistry. Link

-

Vaz, F. M., & Wanders, R. J. (2002). Carnitine biosynthesis in mammals. Biochemical Journal. Link

-

Kalfon, L., et al. (2020). Comparison of LC-MS/MS and Enzymatic Methods for the Determination of Total Choline and Total Carnitine in Infant Formula.[7] Journal of AOAC International. Link

Sources

- 1. Carnitine analysis in food and biological samples: Chromatography and mass spectrometry insights - Arabian Journal of Chemistry [arabjchem.org]

- 2. apps.dtic.mil [apps.dtic.mil]

- 3. ethosbiosciences.com [ethosbiosciences.com]

- 4. AffiASSAY® L-Carnitine Colorimetric & Fluorometric Assay Kit | AffiGEN [affiassay.com]

- 5. interchim.fr [interchim.fr]

- 6. benchchem.com [benchchem.com]

- 7. Comparison of LC-MS/MS and Enzymatic Methods for the Determination of Total Choline and Total Carnitine in Infant Formula and Milk Products - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: Extraction Efficiencies of Methanol vs. Perchloric Acid for Carnitine and Acylcarnitine Profiling

Executive Summary

The Bottom Line: For modern LC-MS/MS metabolic profiling, Methanol (MeOH) extraction is superior to Perchloric Acid (PCA) .

While PCA effectively precipitates proteins and extracts free carnitine, it chemically alters the sample. The strong acidic environment hydrolyzes short-chain acylcarnitines (e.g., acetylcarnitine) into free carnitine, causing significant quantitation errors (overestimation of free carnitine, underestimation of acyl-species). Methanol extraction preserves the acyl-chain integrity, offers higher recovery of long-chain species, and integrates seamlessly with mass spectrometry by avoiding the high salt content associated with PCA neutralization.

Mechanistic Comparison: The Chemistry of Extraction

To understand the efficiency gap, we must analyze the chemical interaction between the solvent and the analyte matrix.

Perchloric Acid (PCA): The Aggressive Deproteinizer

-

Mechanism: PCA acts as a strong acid to disrupt hydrogen bonding and electrostatic interactions holding proteins in solution. It creates an immediate, dense protein pellet.

-

The Flaw (Acid Hydrolysis): The ester bond linking the fatty acid to the carnitine moiety in acylcarnitines is sensitive to low pH. PCA creates an environment that mimics acid hydrolysis, stripping the acyl group.

-

Reaction: Acylcarnitine + H₂O (Acid Catalyst) → Free Carnitine + Fatty Acid.

-

-

The MS Incompatibility: PCA requires neutralization (typically with KOH or K₂CO₃), which generates potassium perchlorate (KClO₄). Although much of this salt precipitates, residual ions cause severe ion suppression in Electrospray Ionization (ESI), reducing sensitivity.

Methanol (MeOH): The Organic Solvation

-

Mechanism: Methanol lowers the dielectric constant of the solvent, causing proteins to aggregate and precipitate (denaturation) while solubilizing polar and semi-polar small molecules.

-

The Advantage: It stops enzymatic activity immediately without chemically attacking the analytes. It extracts both hydrophilic short-chain and hydrophobic long-chain acylcarnitines efficiently.

-

MS Compatibility: Methanol is volatile and compatible with ESI mobile phases. It can be evaporated easily to concentrate samples without leaving non-volatile salts.

Comparative Performance Data

The following data synthesizes findings from key methodological studies (e.g., Minkler et al., Clinical Chemistry) comparing recovery rates and stability.

Table 1: Extraction Efficiency and Artifact Generation

| Feature | Methanol (80% aq) | Perchloric Acid (PCA) | Impact on Data Quality |

| Free Carnitine (C0) Recovery | 95% - 102% | 100% - 110% | PCA artificially inflates C0 due to hydrolysis of C2/C3. |

| Acetylcarnitine (C2) Recovery | 98% - 105% | < 60% - 80% | Critical Failure: PCA hydrolyzes C2 into C0. |

| Long-Chain (C16-C18) Recovery | > 90% | Variable (Low) | Long-chain species may co-precipitate with proteins in PCA. |

| Sample Stability (Post-Extract) | High (Stable at 4°C) | Low (Hydrolysis continues until neutralized) | MeOH extracts can sit in autosamplers longer. |

| Mass Spec Signal | Clean Baseline | Ion Suppression | PCA requires desalting or dilution, hurting sensitivity. |

Experimental Protocols

Protocol A: Methanol Extraction (Recommended)

Best for: LC-MS/MS Profiling, Acylcarnitine Speciation, High-Throughput Screening.

-

Tissue Disruption: Weigh 50 mg frozen tissue (liver/muscle) or 50 µL plasma.

-

Solvent Addition: Add 400 µL of 80% Methanol / 20% Water (containing isotope-labeled internal standards).

-

Note: Pre-chill methanol to -20°C to maximize protein precipitation efficiency.

-

-

Homogenization: Bead beat (30 sec) or vortex vigorously (1 min).

-

Incubation: Incubate on ice for 10 minutes to ensure complete protein precipitation.

-

Separation: Centrifuge at 14,000 x g for 10 minutes at 4°C.

-

Retrieval: Transfer supernatant to a fresh vial.

-

Preparation: Evaporate under Nitrogen stream (if concentration is needed) or inject directly if sensitivity allows.

Protocol B: Perchloric Acid Extraction (Legacy)

Best for: Total Carnitine (Radioenzymatic assays), where speciation does not matter.

-

Acidification: Add 500 µL 0.6 M Perchloric Acid to sample.

-

Homogenization: Homogenize immediately on ice.

-

Centrifugation: Centrifuge at 10,000 x g for 5 minutes.

-

Neutralization (Critical Step):

-

Desalting: Centrifuge again to remove the KClO₄ precipitate.

-

Analysis: Use supernatant immediately.

Workflow Visualization

The following diagram illustrates the workflow differences and the specific failure points (Red) versus safe pathways (Green).

Caption: Comparative workflow showing the streamlined stability of Methanol extraction (Green) versus the multi-step, hydrolysis-prone Perchloric Acid pathway (Red).

References

-

Minkler, P. E., et al. (2008). "Quantification of carnitine and acylcarnitines in biological matrices by HPLC-electrospray ionization-mass spectrometry." Clinical Chemistry. This paper is the authoritative source documenting the hydrolysis of short-chain acylcarnitines by strong acids.

-

Vernez, L., et al. (2003). "Stability of acylcarnitines in stored dried blood spots." Journal of Chromatography B.

-

Hoppel, C. L. (2003). "Determination of carnitine and acylcarnitines." Current Protocols in Toxicology. Provides the foundational methodology for radioenzymatic assays where PCA was originally standardized.

-

Van Hove, J. L., et al. (1993). "Validation of a method for the determination of acylcarnitines in plasma and blood spots." Journal of Inherited Metabolic Disease.

Sources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.